molecular formula C11H8ClFN2O B6353343 5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde CAS No. 1172895-27-0

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

Cat. No. B6353343
CAS RN: 1172895-27-0
M. Wt: 238.64 g/mol
InChI Key: VTEVZGQHBRSTIX-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known to have various biological activities and are used in the development of new drugs .


Synthesis Analysis

While specific synthesis information for this compound is not available, pyrazole derivatives can be synthesized through various methods. One such method involves the catalytic protodeboronation of pinacol boronic esters . Another method involves the Friedel-Crafts reaction between 2-fluorobenzoyl chloride and 5-chloro-1,3-dimethylpyrazole .

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde: can be utilized in the Suzuki–Miyaura cross-coupling reactions. This reaction is pivotal in forming carbon-carbon bonds, which are fundamental in organic synthesis. The compound can act as an electrophilic partner due to its halogen substituent, reacting with organoboron reagents under palladium catalysis .

Biological Activity Profiling

Indole derivatives, which share structural similarities with the pyrazole moiety, are known for their wide range of biological activities. By analogy, our compound could be synthesized into various derivatives to screen for potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Future Directions

While specific future directions for this compound are not available, pyrazole derivatives are being actively researched for their potential in drug development .

properties

IUPAC Name

5-chloro-1-(3-fluorophenyl)-3-methylpyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClFN2O/c1-7-10(6-16)11(12)15(14-7)9-4-2-3-8(13)5-9/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEVZGQHBRSTIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=O)Cl)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-(3-fluorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde

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